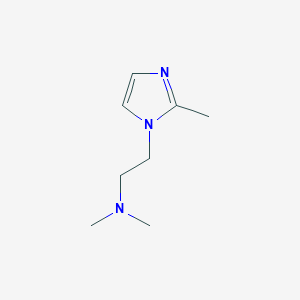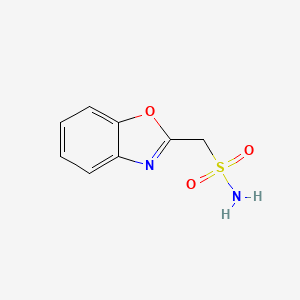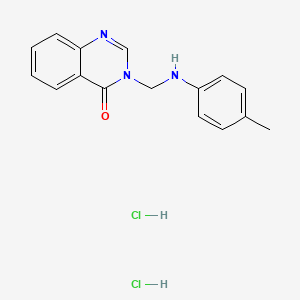![molecular formula C17H15NO B14455903 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile CAS No. 74261-28-2](/img/structure/B14455903.png)
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile is an organic compound with the molecular formula C17H15NO It is a derivative of benzonitrile, featuring a cyclopropyl group substituted with a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxyphenylacetonitrile with a cyclopropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: 4-[2-(4-Formylphenyl)cyclopropyl]benzonitrile or 4-[2-(4-Carboxyphenyl)cyclopropyl]benzonitrile.
Reduction: 4-[2-(4-Methoxyphenyl)cyclopropyl]benzylamine.
Substitution: 4-[2-(4-Nitrophenyl)cyclopropyl]benzonitrile or 4-[2-(4-Bromophenyl)cyclopropyl]benzonitrile.
Applications De Recherche Scientifique
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. For example, the methoxy group can participate in hydrogen bonding or hydrophobic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyanophenylcyclopropane: Lacks the methoxy group, affecting its electronic properties.
4-Methoxyphenylacetonitrile: Lacks the cyclopropyl group, resulting in different reactivity.
Uniqueness
4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile is unique due to the presence of both the methoxy and cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the design of molecules with specific biological activities.
Propriétés
Numéro CAS |
74261-28-2 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
4-[2-(4-methoxyphenyl)cyclopropyl]benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-19-15-8-6-14(7-9-15)17-10-16(17)13-4-2-12(11-18)3-5-13/h2-9,16-17H,10H2,1H3 |
Clé InChI |
NQWWSLSIMKKVCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)

![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)

![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)

![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)





